molecular formula C9H12N2O B6204588 3-amino-N,5-dimethylbenzamide CAS No. 1567108-96-6

3-amino-N,5-dimethylbenzamide

Cat. No. B6204588
CAS RN: 1567108-96-6
M. Wt: 164.2
InChI Key:
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Description

“3-amino-N,5-dimethylbenzamide” is a chemical compound with the molecular weight of 164.21 . It is a powder in physical form .


Synthesis Analysis

The synthesis of similar compounds such as “2-amino-5-chloro-N,3-dimethylbenzamide” has been reported in the literature . The synthesis typically involves multiple steps including oxidation, substitution reactions, and reactions with various reagents such as Grignard reagents .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,10H2,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

3-Amino-N,5-dimethylbenzamide has a variety of applications in the scientific research field. It is often used as a substrate for the enzyme monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters in the brain. It is also used as a model compound for the study of amide hydrolysis, as well as for the study of the mechanism of action of certain drugs. Additionally, it is used in the synthesis of various organic compounds and as a reagent for the synthesis of other amide compounds.

Mechanism of Action

The mechanism of action of 3-amino-N,5-dimethylbenzamidedimethylbenzamide is largely unknown. However, it is believed that the compound may act as a competitive inhibitor of monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters in the brain. Additionally, the compound may act as a substrate for the enzyme amide hydrolysis, which is involved in the breakdown of amide compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N,5-dimethylbenzamidedimethylbenzamide are largely unknown. However, it is believed that the compound may have some effects on the central nervous system, as it is believed to act as a competitive inhibitor of monoamine oxidase. Additionally, the compound may have some effects on the metabolism of certain drugs, as it is believed to act as a substrate for the enzyme amide hydrolysis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N,5-dimethylbenzamidedimethylbenzamide in laboratory experiments include its relatively low cost and its availability in a variety of forms. Additionally, the compound is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using 3-amino-N,5-dimethylbenzamidedimethylbenzamide in laboratory experiments is its lack of solubility in water, which can make it difficult to work with in some experiments.

Future Directions

The potential future directions for the use of 3-amino-N,5-dimethylbenzamidedimethylbenzamide in scientific research include the development of new synthesis methods, the exploration of the compound’s potential effects on the central nervous system, and the investigation of its potential as a substrate for the enzyme amide hydrolysis. Additionally, further research could be conducted on the compound’s potential as a competitive inhibitor of monoamine oxidase, as well as its potential as a model compound for the study of amide hydrolysis. Finally, future research could also be conducted on the compound’s potential as a reagent for the synthesis of other amide compounds.

Synthesis Methods

The synthesis of 3-amino-N,5-dimethylbenzamidedimethylbenzamide can be achieved through various methods, depending on the desired outcome. One method is the reaction of benzamide with dimethylformamide in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired product, 3-amino-N,5-dimethylbenzamidedimethylbenzamide. Other methods of synthesis include the reaction of benzamide with dimethylsulfoxide (DMSO) in the presence of an acid catalyst, or the reaction of benzamide with dimethylacetamide (DMAC) in the presence of an acid catalyst.

Safety and Hazards

The safety information for “3-amino-N,5-dimethylbenzamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N,5-dimethylbenzamide involves the reaction of 3-nitro-N,5-dimethylbenzamide with tin and hydrochloric acid to form 3-amino-N,5-dimethylbenzamide.", "Starting Materials": [ "3-nitro-N,5-dimethylbenzamide", "Tin", "Hydrochloric acid" ], "Reaction": [ "Add 3-nitro-N,5-dimethylbenzamide to a reaction flask", "Add tin and hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Filter the solid product and wash with water", "Dry the product to obtain 3-amino-N,5-dimethylbenzamide" ] }

CAS RN

1567108-96-6

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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